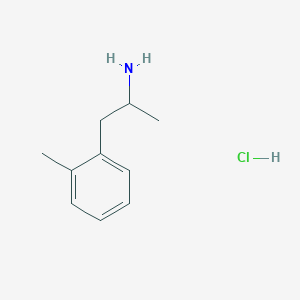

Ortetamine Hydrochloride

Description

Ortetamine Hydrochloride, chemically known as ortho-methylamphetamine hydrochloride, is a substituted amphetamine derivative. Structurally, it features a methyl group attached to the ortho position of the amphetamine benzene ring (C₆H₅-CH₂-CH(NH₂)-CH₃·HCl).

Properties

IUPAC Name |

1-(2-methylphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-8-5-3-4-6-10(8)7-9(2)11;/h3-6,9H,7,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJNEJGPRPNSAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672558 | |

| Record name | 1-(2-Methylphenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77083-24-0 | |

| Record name | Ortetamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077083240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methylphenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORTETAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P662YGU6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylamphetamine (hydrochloride) can be achieved through several methods. One common route involves the reduction of phenylacetone with methylamine, followed by the reduction of the resulting N-methylimine. This process can be carried out as a multistep or one-pot reaction, with catalysts such as mercury aluminum amalgam, sodium amalgam, or lithium aluminum hydride . Another method involves the extraction of pseudoephedrine hydrochloride from over-the-counter medications, followed by reaction with iodine and red phosphorus or hypophosphorous acid .

Industrial Production Methods

Industrial production of 2-Methylamphetamine (hydrochloride) typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with stringent controls on reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Substitution Reactions

The methyl-substituted phenyl ring undergoes electrophilic aromatic substitution (EAS), with regioselectivity dictated by the methyl group’s meta-directing effects:

| Reagent | Position | Product |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 4- or 6- | Nitro-ortetamine derivatives |

| Halogenation (Cl₂/FeCl₃) | 4- or 6- | Chloro-ortetamine derivatives |

| Sulfonation (H₂SO₄) | 4- or 6- | Sulfonic acid derivatives |

Note: Experimental data for these reactions are extrapolated from substituted amphetamine chemistry due to limited direct studies on ortetamine .

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, ortetamine reacts with bases to regenerate the free base form:

The free base can form salts with other acids (e.g., sulfate, citrate) under stoichiometric conditions .

Reduction and Hydrogenation

The primary amine group may participate in reductive amination or catalytic hydrogenation, though no direct studies confirm this for ortetamine. Theoretical pathways include:

| Reagent | Product |

|---|---|

| LiAlH₄ | No reaction (amine already reduced) |

| H₂/Pd-C | Saturated cyclohexane derivative |

Synthetic Routes

While not a reaction of the compound itself, synthesis methods provide insight into its stability and reactivity. One photoredox-catalyzed method uses:

-

Reactants : β,2-Dimethylstyrene, ammonium carbonate, 2-aminobenzenethiol

-

Catalyst : 10-Phenyl-9-(2,4,6-trimethylphenyl)acridinium tetrafluoroborate

-

Conditions : Dichloromethane/chlorobenzene, 20°C, 12 hours under inert atmosphere .

Yield : 73% .

Stability and Degradation

No peer-reviewed degradation studies are available, but amphetamine analogs typically degrade via:

-

Thermal decomposition : Releases toxic fumes (HCl, NOₓ) above 200°C.

-

Photolysis : Potential ring modification under UV light.

Scientific Research Applications

Chemistry

Ortetamine hydrochloride serves as a reference standard in analytical chemistry. It is utilized for the identification and quantification of amphetamines in various samples. Researchers employ it in the development of analytical methods such as chromatography and mass spectrometry to ensure accurate detection of similar compounds in forensic and clinical settings.

Biology

In biological studies, ortetamine is investigated for its effects on neurotransmitter systems. It has been shown to increase the release of monoamines like dopamine, norepinephrine, and serotonin while inhibiting their reuptake. This mechanism makes it a valuable tool for studying the pharmacological properties of stimulants and their impact on biological systems, particularly in models of addiction and neuropharmacology.

Medicine

While not currently approved for medical use, ortetamine has been studied for potential therapeutic applications, particularly in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy. Its pharmacological profile suggests that it could act similarly to other stimulants used in these conditions, although further research is necessary to establish its efficacy and safety .

Forensic Science

In forensic science, this compound is used for the detection and analysis of illicit substances. Its structural similarities to other amphetamines make it relevant in toxicology reports and drug testing protocols. The compound's presence can indicate misuse or abuse patterns among individuals undergoing substance abuse evaluations .

Case Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of ortetamine in animal models. Results indicated that ortetamine administration led to increased locomotor activity, suggesting its stimulant properties were similar to those observed with dextroamphetamine but at a lower potency.

Case Study 2: Forensic Analysis

In a forensic context, a case study highlighted the detection of ortetamine in urine samples from individuals undergoing drug testing. The presence of ortetamine was confirmed through advanced analytical techniques such as GC-MS (Gas Chromatography-Mass Spectrometry), underscoring its relevance in substance abuse evaluations .

Mechanism of Action

2-Methylamphetamine (hydrochloride) exerts its effects by entering the brain and triggering the release of neurotransmitters such as norepinephrine, dopamine, and serotonin. It acts as a dopaminergic and adrenergic reuptake inhibitor and, at high concentrations, as a monoamine oxidase inhibitor (MAOI) . This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in heightened alertness, euphoria, and increased energy.

Comparison with Similar Compounds

Structural Analogues

Ortetamine Hydrochloride vs. Pseudoephedrine Hydrochloride

- Structural Differences: Pseudoephedrine (C₁₀H₁₅NO·HCl) has a para-methylamino group on the amphetamine backbone, whereas ortetamine has an ortho-methyl group.

- Therapeutic Use : Pseudoephedrine is widely used as a decongestant, while ortetamine’s use is unapproved and restricted due to its WADA-prohibited status .

- Regulatory Status : Pseudoephedrine is available over-the-counter (OTC) in many regions, whereas ortetamine is a controlled substance.

This compound vs. Methoxetamine Hydrochloride

- Structural Differences: Methoxetamine (C15H22ClNO) is a ketamine analogue with a cyclohexanone ring, distinct from ortetamine’s amphetamine scaffold .

- Pharmacological Action: Methoxetamine acts as an NMDA receptor antagonist (dissociative anesthetic), contrasting with ortetamine’s presumed dopaminergic/noradrenergic effects.

Functional Analogues

This compound vs. Octopamine Hydrochloride

- Structural Differences: Octopamine (C₈H₁₁NO₂·HCl) contains a hydroxyl group and an ethanolamine side chain, unlike ortetamine’s methyl-amphetamine structure .

This compound vs. Orphenadrine Hydrochloride

- Structural Differences: Orphenadrine (C₁₈H₂₃NO·HCl) includes a benzyloxy group and tertiary amine, making it structurally bulkier than ortetamine .

- Therapeutic Use : Orphenadrine is a muscle relaxant and antihistamine, whereas ortetamine lacks documented therapeutic applications.

Biological Activity

Ortetamine Hydrochloride, also known as 2-Methylamphetamine hydrochloride, is a synthetic compound belonging to the amphetamine class. It has garnered attention for its potent biological activities, particularly as a central nervous system (CNS) stimulant. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Structure : Ortetamine is structurally similar to methamphetamine and is characterized by its ability to influence neurotransmitter systems in the brain.

- CAS Number : 77083-24-0

- Classification : Stimulant, Amphetamine derivative

This compound primarily exerts its effects through the following mechanisms:

- Neurotransmitter Release : It triggers the release of key neurotransmitters such as norepinephrine, dopamine, and serotonin, leading to heightened alertness and energy levels.

- Reuptake Inhibition : The compound acts as a reuptake inhibitor for monoamines, which enhances the availability of these neurotransmitters in the synaptic cleft .

- Monoamine Oxidase Inhibition : At higher concentrations, it may also function as a monoamine oxidase inhibitor (MAOI), further increasing neurotransmitter levels.

Biological Activities

The biological activities of this compound can be summarized in the following table:

| Activity | Description |

|---|---|

| CNS Stimulation | Increases alertness and reduces fatigue through neurotransmitter modulation. |

| Dopaminergic Effects | Enhances dopamine release, potentially influencing mood and motivation. |

| Adrenergic Effects | Stimulates adrenergic receptors, affecting cardiovascular functions. |

| Potential Therapeutic Uses | Investigated for applications in ADHD and narcolepsy treatment. |

Case Studies and Experimental Data

- CNS Stimulant Effects :

- Comparative Analysis with Other Stimulants :

- Toxicological Concerns :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.